molecular formula C10H11N3O B13313285 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol

4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol

Cat. No.: B13313285
M. Wt: 189.21 g/mol
InChI Key: VERXENQHCHTZLO-UHFFFAOYSA-N
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Description

4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol is a chemical compound of significant interest in medicinal chemistry and chemical biology research. Its molecular structure incorporates both a phenol and an aminomethyl-substituted pyrazole, a scaffold well-established in the development of bioactive molecules. Pyrazole-core compounds are extensively documented for their wide range of pharmacological activities, with numerous studies highlighting their potent effects. The primary research value of this compound lies in its potential as a versatile building block or a lead structure in drug discovery. Compounds bearing the pyrazole motif have demonstrated exceptional antimicrobial activity against various Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis , with some derivatives showing efficacy surpassing that of standard reference drugs . The presence of the aminomethyl group and the phenol moiety enhances the molecule's ability to engage in key molecular interactions, such as hydrogen bonding, which can be critical for binding to biological targets. Furthermore, molecules with similar tris(pyrazolyl) frameworks are known to form dimers via intermolecular O-H...N hydrogen bonds and exhibit π-π stacking in the solid state , properties that are relevant in the field of materials science and supramolecular chemistry . Researchers utilize this compound primarily for investigating new antibacterial agents and exploring coordination chemistry. Its structure is amenable to further functionalization, making it a valuable intermediate for synthesizing more complex derivatives, such as those involving Knoevenagel condensation, to enhance biological activity or physical properties . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-[4-(aminomethyl)pyrazol-1-yl]phenol

InChI

InChI=1S/C10H11N3O/c11-5-8-6-12-13(7-8)9-1-3-10(14)4-2-9/h1-4,6-7,14H,5,11H2

InChI Key

VERXENQHCHTZLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol typically involves the reaction of 4-hydroxybenzylamine with 4-(aminomethyl)pyrazole. The reaction is carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and cost-effectiveness, ensuring that the reaction conditions are tightly controlled to produce the compound in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Scientific Research Applications

4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences between 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol and related compounds:

Compound Name Substituents on Pyrazole Phenol Substituents Molecular Weight (g/mol) Key Features Reference
This compound -CH₂NH₂ at C4 -OH at C4 ~205.2* High hydrogen-bonding potential N/A
4-[tris(1H-pyrazol-1-yl)methyl]phenol Three pyrazole groups -OH at C4 356.3 Tridentate ligand for metal coordination
4-(4-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-1H-pyrazol-1-yl)phenol (LQFM235) -CH₂-piperazine at C4 -OH at C4 395.4 Anxiolytic metabolite with piperazine moiety
4-[3-(Trifluoromethyl)-5-(furan-2-yl)-1H-pyrazol-1-yl]phenol -CF₃, -furan at C3/C5 -OH at C4 294.2 Enhanced lipophilicity from CF₃ group
4-[1-Methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenol -CH₃ at N1, pyridinyl at C4 -OH at C4 251.3 Potential for π-π stacking interactions

*Calculated based on molecular formula C₁₀H₁₁N₃O.

Physicochemical Properties

  • Hydrogen Bonding: The aminomethyl group in the target compound enhances hydrogen-bonding capacity compared to methyl or trifluoromethyl substituents. For example, 4-[tris(1H-pyrazol-1-yl)methyl]phenol forms intermolecular O–H⋯N bonds and π-π interactions (centroid distance: 3.92 Å) .
  • Lipophilicity : Compounds with -CF₃ () or pyridinyl groups () exhibit higher logP values, favoring membrane permeability .

Biological Activity

4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol, a compound belonging to the pyrazole class, has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenolic compounds with hydrazine derivatives. This method allows for the introduction of the aminomethyl group at the para position relative to the hydroxyl group on the phenolic ring. The synthesis can be optimized through various chemical pathways, including cyclization and substitution reactions, which enhance yield and purity.

Antioxidant Activity

Research indicates that compounds related to this compound exhibit significant antioxidant properties. For instance, derivatives of aminopyrazoles have been shown to possess radical-scavenging abilities in assays such as ABTS and FRAP. These tests measure the ability of compounds to neutralize free radicals, which are implicated in oxidative stress and various diseases .

Table 1: Antioxidant Activity Comparison

CompoundABTS TEACFRAP TEORAC TE
4-Amino-3-methyl-1-phenylpyrazol-5-ol0.930.984.39
This compoundTBDTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been highlighted in several studies. For example, certain pyrazole compounds have demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at low concentrations, suggesting their utility in treating inflammatory conditions .

Case Study: Inhibition of Cytokines

In a study comparing various pyrazole derivatives, one compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM , outperforming standard anti-inflammatory drugs like dexamethasone .

Anticancer Properties

The anticancer activity of this compound has also been explored. Compounds with similar structures have shown selective cytotoxicity against various cancer cell lines. For instance, a derivative synthesized with a sulfonamide group exhibited significant tumor selectivity and potency against cancer cells, indicating its potential as an anticancer agent .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Related Pyrazole DerivativeHepG2TBD
Sulfonamide-Pyrazole CompoundHL60TBD

The mechanism by which this compound exerts its biological effects is believed to involve modulation of signaling pathways associated with inflammation and cell proliferation. Studies suggest that these compounds may inhibit enzymes involved in inflammatory processes or interfere with cancer cell growth by inducing apoptosis.

Q & A

What are the optimal synthetic routes for preparing 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol, and how do reaction conditions influence yield?

Classification: Basic
Answer:
The synthesis typically involves multi-step protocols, such as:

  • Mannich Reaction : Reacting a pyrazole precursor (e.g., 4-aminomethylpyrazole) with a phenol derivative under basic conditions. Temperature (40–60°C) and solvent choice (e.g., ethanol or DMF) are critical to avoid side reactions like oxidation of the aminomethyl group .
  • Coupling Reactions : Suzuki-Miyaura cross-coupling may be employed if aromatic halogenation is required. Catalytic systems (e.g., Pd(PPh₃)₄) and degassed solvents enhance efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) ensures purity. Monitor intermediates via TLC (Rf ~0.3–0.5) .

How can researchers resolve structural ambiguities in this compound using spectroscopic techniques?

Classification: Basic
Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 4.1 ppm (aminomethyl -CH₂-), and δ 8.1 ppm (pyrazole C-H). D₂O exchange confirms NH₂ groups .
    • ¹³C NMR : Aromatic carbons (110–150 ppm), pyrazole carbons (~140–150 ppm), and aminomethyl carbon (~45 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺; fragmentation patterns (e.g., loss of -NH₂CH₂) confirm connectivity .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane). Compare bond lengths/angles to PubChem data .

What strategies mitigate competing side reactions during the functionalization of the aminomethyl group in this compound?

Classification: Advanced
Answer:

  • Protection of NH₂ : Use Boc (tert-butoxycarbonyl) or Fmoc groups to prevent undesired nucleophilic reactions. Deprotection with TFA/DCM (Boc) or piperidine (Fmoc) restores NH₂ .
  • pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to avoid protonation of the pyrazole nitrogen, which can alter reactivity .
  • Catalytic Optimization : For alkylation/acylation, use mild catalysts (e.g., EDC/HOBt) to minimize over-reaction. Monitor via FTIR (disappearance of -NH₂ stretch at ~3350 cm⁻¹) .

How can computational methods predict the biological activity of this compound derivatives?

Classification: Advanced
Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The aminomethyl group often forms hydrogen bonds with catalytic residues .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenol ring) with bioactivity. Train models using datasets from PubChem or ChEMBL .
  • MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) in GROMACS. Solvate the system in TIP3P water and apply CHARMM force fields .

What analytical workflows validate the purity and stability of this compound under storage conditions?

Classification: Basic
Answer:

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Purity >95% is indicated by a single peak (retention time ~8–10 min) .
  • Stability Testing : Store at –20°C under argon. Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic stability. Monitor via LC-MS for decomposition products (e.g., free phenol) .
  • Karl Fischer Titration : Quantify residual water (<0.5% w/w) to prevent aggregation .

How does the electronic nature of substituents on the phenol ring influence the compound's reactivity?

Classification: Advanced
Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents increase electrophilicity at the pyrazole N-atom, enhancing nucleophilic aromatic substitution (k ~10⁻³ s⁻¹) .
  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups stabilize the phenolic -OH, reducing oxidation susceptibility (e.g., lower ΔG‡ in DFT calculations) .
  • Steric Effects : Ortho-substituents hinder access to the aminomethyl group, reducing reaction rates (e.g., 50% lower yield in bulky tert-butyl derivatives) .

What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

Classification: Basic
Answer:

  • MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC ≤16 µg/mL suggests activity .
  • Time-Kill Assays : Expose bacteria to 2× MIC and plate aliquots at 0–24 hours. A 3-log reduction indicates bactericidal effects .
  • Biofilm Inhibition : Crystal violet staining quantifies biofilm biomass after 48-hour exposure. IC₅₀ values <50 µg/mL are promising .

How can researchers address contradictory data in solubility and bioavailability studies?

Classification: Advanced
Answer:

  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes. Phase-solubility diagrams (Higuchi model) guide optimization .
  • Permeability Assays : Caco-2 cell monolayers predict intestinal absorption. Papp >1×10⁻⁶ cm/s indicates adequate permeability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat). Half-life >30 minutes suggests resistance to CYP450-mediated degradation .

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